molecular formula C11H11FN2O B571890 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-02-1

5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B571890
CAS RN: 1272756-02-1
M. Wt: 206.22
InChI Key: YWZQHZPBPMNHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro compounds are a class of organic compounds that have two rings sharing one atom . The “5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one” is a spiro compound that contains a cyclobutane and a quinazolin ring, with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, spiro compounds are generally synthesized through various methods such as electrophilic fluorine-mediated dearomative spirocyclization . This method has been used to synthesize a range of fluoro-substituted spiro-isoxazoline ethers and lactones .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite diverse, depending on the specific compound and conditions . For instance, C(sp3)–H activation reactions have been reported in the literature .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some fluoro-substituted spiro-isoxazolines have shown anti-viral activity against human cytomegalovirus (HCMV) and cytotoxicity against certain types of cancer .

properties

IUPAC Name

5-fluorospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-7-3-1-4-8-9(7)10(15)14-11(13-8)5-2-6-11/h1,3-4,13H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZQHZPBPMNHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC3=C(C(=CC=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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